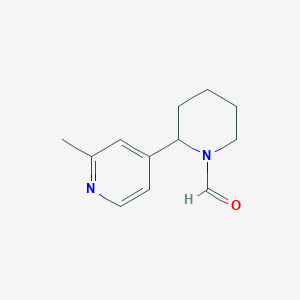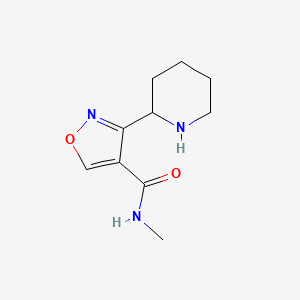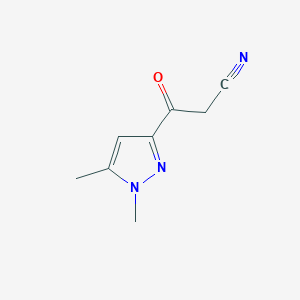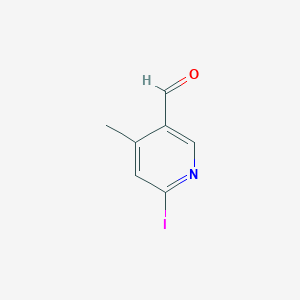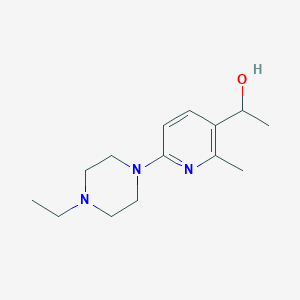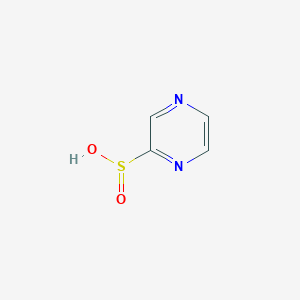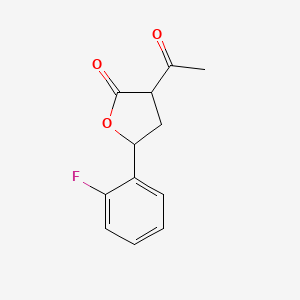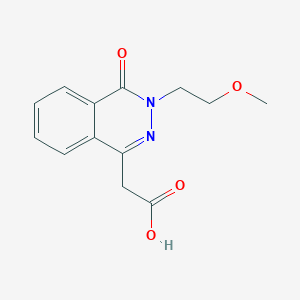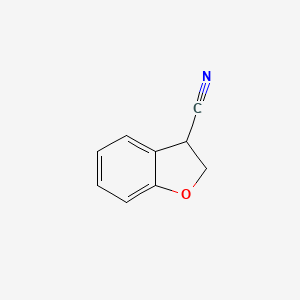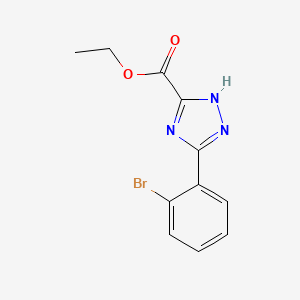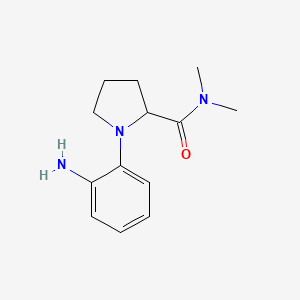
1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic amides This compound is characterized by the presence of a pyrrolidine ring substituted with an aminophenyl group and a dimethylcarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane with suitable reagents.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the pyrrolidine ring.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with dimethylamine and a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(2-Aminophenyl)pyrrole: Shares the aminophenyl group but differs in the heterocyclic ring structure.
1-Acyl-3-(2’-aminophenyl)thioureas: Contains a similar aminophenyl group but with a thiourea moiety instead of a carboxamide.
Uniqueness: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is unique due to its specific combination of a pyrrolidine ring, aminophenyl group, and dimethylcarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13(17)12-8-5-9-16(12)11-7-4-3-6-10(11)14/h3-4,6-7,12H,5,8-9,14H2,1-2H3 |
InChI 键 |
BGMYQZRBUVJFFH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1CCCN1C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


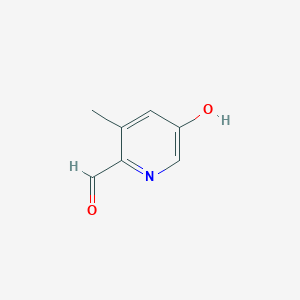
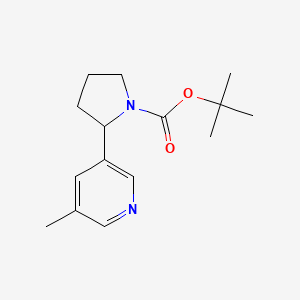
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
